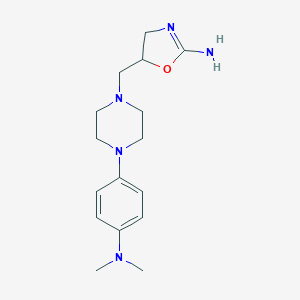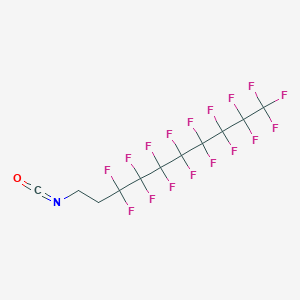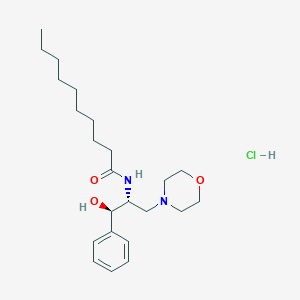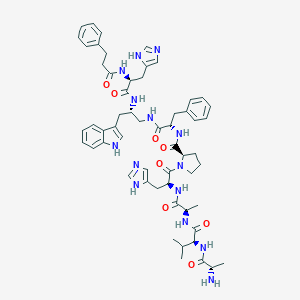
1-Morpholinoethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Morpholinoethanimine, also known as MEI, is a chemical compound that has been extensively studied for its potential application in scientific research. It is a colorless liquid that has a molecular formula of C5H11NO. MEI is a versatile compound that can be used in a variety of research fields, including biochemistry, pharmacology, and organic chemistry.
Mécanisme D'action
The mechanism of action of 1-Morpholinoethanimine is not fully understood. However, it has been suggested that 1-Morpholinoethanimine may act as an inhibitor of enzymes involved in various biological processes. 1-Morpholinoethanimine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. 1-Morpholinoethanimine has also been shown to inhibit the activity of DNA polymerase, an enzyme that is essential for DNA replication.
Biochemical and Physiological Effects:
1-Morpholinoethanimine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-Morpholinoethanimine has also been shown to inhibit the replication of various viruses, including HIV and herpes simplex virus. 1-Morpholinoethanimine has been shown to have a neuroprotective effect, and it has been suggested that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-Morpholinoethanimine has several advantages as a reagent in lab experiments. It is easy to synthesize, and it has a high yield and purity. 1-Morpholinoethanimine is also relatively inexpensive compared to other reagents used in organic synthesis. However, 1-Morpholinoethanimine has some limitations. It is a toxic compound, and it should be handled with care. 1-Morpholinoethanimine is also highly reactive, and it can react with other compounds in the lab, leading to unwanted side reactions.
Orientations Futures
There are several future directions for the study of 1-Morpholinoethanimine. One direction is to further investigate its mechanism of action. Understanding how 1-Morpholinoethanimine works at the molecular level could lead to the development of new drugs that target specific enzymes involved in various biological processes. Another direction is to explore the potential of 1-Morpholinoethanimine as a therapeutic agent for various diseases. 1-Morpholinoethanimine has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Additionally, 1-Morpholinoethanimine could be used as a starting material for the synthesis of new compounds with potential biological activity.
Méthodes De Synthèse
The synthesis of 1-Morpholinoethanimine can be achieved through a simple one-step reaction between morpholine and acetaldehyde. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified through distillation or recrystallization. The yield of the synthesis method is generally high, and the purity of the product can be easily achieved.
Applications De Recherche Scientifique
1-Morpholinoethanimine has been extensively studied for its potential application in scientific research. It has been shown to have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. 1-Morpholinoethanimine has been used as a starting material for the synthesis of various organic compounds, including amino acids, peptides, and heterocycles. 1-Morpholinoethanimine has also been used as a reagent in the synthesis of chiral compounds.
Propriétés
Numéro CAS |
153558-51-1 |
|---|---|
Nom du produit |
1-Morpholinoethanimine |
Formule moléculaire |
C6H12N2O |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
1-morpholin-4-ylethanimine |
InChI |
InChI=1S/C6H12N2O/c1-6(7)8-2-4-9-5-3-8/h7H,2-5H2,1H3 |
Clé InChI |
RRWOHAJPXCZQDX-UHFFFAOYSA-N |
SMILES |
CC(=N)N1CCOCC1 |
SMILES canonique |
CC(=N)N1CCOCC1 |
Synonymes |
Morpholine, 4-(1-iminoethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




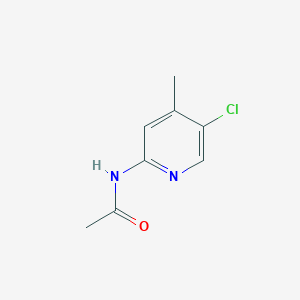
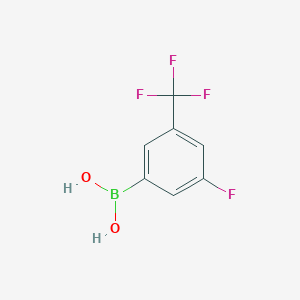
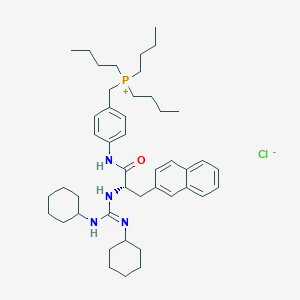
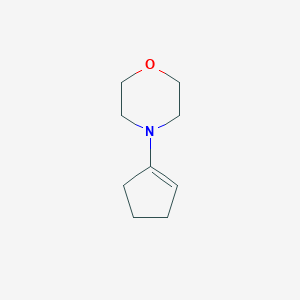
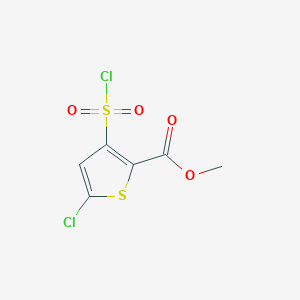
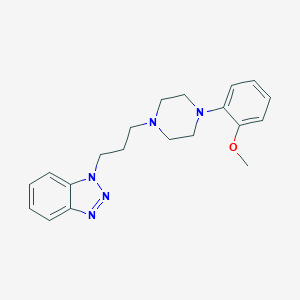
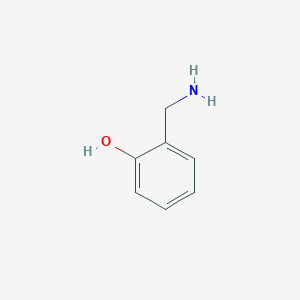
![7-[(3R)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B125471.png)
